Dicyclopentadiene diepoxide

Overview

Description

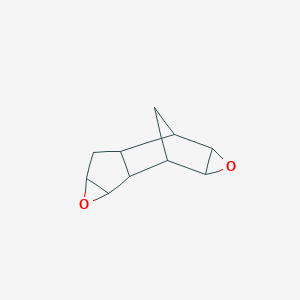

Dicyclopentadiene diepoxide (DCPD diepoxide, CAS 81-21-0) is a bicyclic epoxy compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . Its structure features eight stereocenters and two strained epoxy groups, contributing to high reactivity during curing processes . Industrially, it is synthesized via epoxidation of dicyclopentadiene (DCPD) using hydrogen peroxide (H₂O₂) and catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀) or phase-transfer catalysts (e.g., trioctyl methyl ammonium chloride), achieving yields exceeding 94% under optimized conditions .

Preparation Methods

Molybdenum-Catalyzed Epoxidation with Tertiary Butyl Hydroperoxide

Reaction Mechanism and Catalytic System

The epoxidation of DCPD using TBHP in the presence of molybdenum catalysts follows a nucleophilic oxidation pathway. Molybdenum complexes activate the hydroperoxide, facilitating oxygen transfer to the cyclopentene rings of DCPD . Critical to this method is the in situ removal of tertiary butyl alcohol (TBA), a byproduct formed during TBHP reduction, which inhibits further epoxidation by competing for active catalytic sites .

Catalyst Selection

Molybdenum hexacarbonyl (Mo(CO)₆) and molybdenyl acetylacetonate (MoO₂(C₅H₇O₂)₂) are preferred due to their solubility in non-polar solvents. Heteropoly complexes like sodium silico-12-molybdate also demonstrate efficacy .

Solvent and Temperature Effects

Aromatic hydrocarbons (toluene, xylene) boiling between 110°C and 200°C are ideal solvents, enabling continuous TBA distillation at 82–85°C . Reaction temperatures of 100–120°C enhance reaction rates while preventing DCPD polymerization.

Stoichiometry and Yield

A TBHP:DCPD molar ratio of 2.2:1 achieves 94% DCPDDO yield within 2.5 hours (Table 1) . Excess TBHP minimizes monoepoxide formation.

Table 1: Comparative Yields in Molybdenum-Catalyzed Epoxidation

| Run | TBHP:DCPD Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2:1 | Benzene | 85 | 2 | 62 |

| 2 | 2:1 | Benzene | 85 | 3 | 68 |

| 3 | 2.2:1 | Toluene | 100 | 2.5 | 94 |

Data sourced from US3631072A .

Titanium Silicalite Molecular Sieve Catalysis

Bifunctional Catalytic Systems

CN113087717A discloses a tandem process using Ti-HMS molecular sieves modified with carbon nanofibers and magnesium-aluminum hydrotalcite. This system concurrently produces DCPDDO and alkylene oxides (e.g., 1,2-epoxypentane), improving atom economy.

Catalyst Synthesis

The Ti-HMS catalyst is prepared by crystallizing tetraethyl titanate and diethyl silicate in ethanol/hexadecylamine, followed by carbon nanofiber incorporation (200°C, 4 days) . Hydrotalcite doping enhances acidic sites for secondary epoxidation.

Continuous-Flow Reactor Performance

In a dual fixed-bed reactor system (20 g catalyst, 100 mL reactors), yields reach 89% DCPDDO and 78% alkylene oxide at 70°C with a 4-hour residence time .

Phosphotungstic Heteropolysate Catalysts with Hydrogen Peroxide

Reaction-Controlled Phase Transfer Catalysis

CN103880855B utilizes quaternary ammonium phosphotungstates (e.g., [(C₈H₁₇)₃NCH₃]₃PW₁₂O₄₀) in dimethyl carbonate solvent. The catalyst transitions from homogeneous to heterogeneous phases, enabling facile recovery.

Process Parameters

-

H₂O₂:DCPD Ratio: 1:2–2.5 (20–50% H₂O₂ concentration)

-

Temperature: 30–80°C (optimal at 60°C)

-

Time: 5–10 hours

Comparative Analysis and Industrial Considerations

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

Dicyclopentadiene diepoxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex epoxy derivatives.

Reduction: Reduction reactions can convert the diepoxide into diols or other reduced forms.

Substitution: The diepoxide can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidant in the presence of catalysts such as tungstic acid.

Reduction: Lithium aluminum hydride is often used as a reducing agent to convert the diepoxide into diols.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: More complex epoxy derivatives.

Reduction: Diols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Epoxy Resins and Coatings

DCPD diepoxide is primarily utilized as an intermediate in the production of epoxy resins, which are critical for various industrial applications due to their excellent adhesive properties and resistance to heat and chemicals.

Case Study: Epoxy Resin Production

A study highlighted the use of DCPD diepoxide in formulating high-performance epoxy resins that exhibit superior thermal stability and mechanical strength. The incorporation of DCPD diepoxide into resin systems has resulted in enhanced cross-linking density, leading to improved material properties suitable for aerospace and automotive applications .

Rubber Additives

As a rubber additive, DCPD diepoxide enhances the performance characteristics of rubber compounds, particularly in high-temperature environments. Its use improves the thermal stability and mechanical properties of rubber products.

Data Table: Performance Comparison of Rubber Compounds

| Additive | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

|---|---|---|---|

| Control (No Additive) | 15 | 300 | 60 |

| DCPD Diepoxide | 20 | 350 | 65 |

This table illustrates that the addition of DCPD diepoxide significantly enhances the tensile strength and elongation properties of rubber compounds compared to control samples without additives .

Pharmaceutical Applications

DCPD diepoxide has been explored for its potential in pharmaceutical synthesis, particularly as a precursor for biologically active compounds.

Case Study: Synthesis of Azapolycyclic Compounds

Research demonstrated the use of DCPD diepoxide in the domino aminolysis reaction to synthesize novel azapolycyclic scaffolds. This method allowed for the efficient production of complex molecules that are relevant in drug discovery . The reaction conditions were optimized to yield high purity products with significant biological activity.

Catalytic Oxidation Processes

Recent advancements have shown that DCPD diepoxide can be produced via catalytic oxidation processes using various catalysts, including TiO₂. These processes enhance selectivity and yield in the production of epoxides from dicyclopentadiene.

Data Table: Selectivity of Catalysts in DCPD Epoxidation

| Catalyst Type | Conversion Rate (%) | Selectivity towards Mono-Epoxides (%) |

|---|---|---|

| TiO₂-Anatase | 13 | 70 |

| TiO₂-Rutile | 7 | 50 |

The data indicates that TiO₂-anatase demonstrates superior performance compared to TiO₂-rutile, highlighting the importance of catalyst selection in optimizing epoxidation reactions .

Protective Coatings

In protective coatings, DCPD diepoxide contributes to formulations that require enhanced durability and resistance to environmental factors. Its incorporation into coatings provides a robust barrier against moisture and chemicals.

Case Study: Coating Formulations

Research on coating formulations incorporating DCPD diepoxide revealed improvements in adhesion, flexibility, and chemical resistance compared to traditional coatings without this diepoxide .

Mechanism of Action

The mechanism of action of dicyclopentadiene diepoxide involves its ability to undergo epoxidation and form reactive epoxy groups . These epoxy groups can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the strained epoxy rings, which are highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Physicochemical Properties vs. Analogous Epoxides

Thermal Stability

DCPD diepoxide-based polymers exhibit superior thermal stability compared to aliphatic epoxides. For instance:

- DCPD diepoxide-styrene copolymers show storage modulus (E’ at 20°C) values exceeding 1 GPa and glass transition temperatures (Tg) above 100°C due to cross-linking density and cycloaliphatic rigidity .

- Bisphenol A diglycidyl ether (BADGE) -based resins, in contrast, exhibit lower Tg (~80°C) and reduced thermal degradation resistance under oxidative conditions .

Chemical Reactivity

The strained epoxy groups in DCPD diepoxide enable faster curing with amines or anhydrides than less rigid epoxides like epichlorohydrin. However, its stereochemical complexity may lead to variability in cross-linking efficiency compared to simpler monoepoxides .

Biological Activity

Dicyclopentadiene diepoxide (DCPO), with the chemical formula CHO, is an epoxy compound derived from dicyclopentadiene. Its structure features two epoxide groups, which confer unique reactivity and biological properties. This article explores the biological activity of DCPO, focusing on its effects in various biological systems, including microbial degradation, plant growth regulation, and potential toxicological impacts.

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- Melting Point : 185-189 °C

- Boiling Point : 326 °C

- Purity : ≥ 98% .

1. Microbial Degradation

Research indicates that DCPO can undergo microbial degradation, which is crucial for understanding its environmental impact. A study highlighted that microorganisms can oxidize DCPO, altering its structure and potentially reducing its toxicity in the environment. This biodegradation process is significant for the management of chemical pollutants .

Acute Toxicity

Acute exposure to DCPO has been associated with various symptoms in animal models, including:

In animal studies, oral administration of DCPO resulted in significant toxic effects at high doses, including gastrointestinal distress and neurological impairment. The reported LD50 values in rats range from 378 mg/kg to 820 mg/kg .

Genetic Toxicology

Genetic toxicity studies have shown that DCPO is non-mutagenic in several strains of Salmonella typhimurium, indicating a lower risk of causing genetic mutations . However, further studies are needed to fully understand its long-term effects on genetic material.

3. Plant Growth Regulation

DCPO has been investigated for its potential as a plant growth regulator. In a study involving barley seedlings, DCPO derivatives demonstrated auxin-like activity, stimulating the synthesis of photosynthetic pigments such as chlorophylls and carotenoids. The results showed an increase in chlorophyll a by 7-13% and carotenoids by 10-19% compared to controls . This suggests that DCPO may enhance plant productivity through improved photosynthetic efficiency.

Case Study: Environmental Impact

A field study assessed the biodegradation of dicyclopentadiene compounds, including DCPO, revealing that these compounds could be effectively broken down by soil microorganisms over time. The degradation half-life was estimated to range from 4 to 7 years in soil environments . This finding underscores the importance of understanding the environmental fate of chemical compounds like DCPO.

Case Study: Agricultural Application

In agricultural settings, the application of DCPO derivatives has been linked to improved vegetative growth in crops such as wheat and maize. The compounds exhibited cytokinin-like activity, promoting cell division and growth in isolated cotyledons from pumpkin plants . This suggests potential applications for DCPO derivatives as natural growth enhancers in sustainable agriculture.

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Microbial Degradation | Effective microbial oxidation leading to reduced toxicity |

| Acute Toxicity | Symptoms include irritation and neurological effects |

| Genetic Toxicology | Non-mutagenic in Salmonella strains |

| Plant Growth Regulation | Increased chlorophyll and carotenoid synthesis |

| Environmental Impact | Estimated biodegradation half-life: 4-7 years |

Q & A

Basic Research Questions

Q. How can the synthesis of dicyclopentadiene diepoxide be optimized for high yield and purity?

- Methodological Answer : The synthesis of this compound via epoxidation of dicyclopentadiene (DCPD) is most efficient using hydrogen peroxide (H₂O₂) as the oxygen source and phosphotungstic acid as a catalyst under phase-transfer conditions. Key parameters include:

- Catalyst Loading : 0.6 g phosphotungstic acid and 0.7 g trioctyl methyl ammonium chloride (phase-transfer catalyst) per mole of DCPD .

- Solvent : Chloroform (20 mL) enhances reaction homogeneity .

- Temperature : 50°C balances reaction rate and side-product formation .

- Molar Ratio : H₂O₂:DCPD = 2:1 ensures complete conversion (>99%) and achieves a diepoxide yield of 94.3% .

Q. What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., 8 stereocenters) and confirm the bicyclic framework .

- X-ray Crystallography : Essential for unambiguous stereochemical assignment, especially in synthetic intermediates .

- Mass Spectrometry : Confirm molecular weight (164.204 g/mol) via high-resolution MS .

Q. What safety protocols are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, eye protection, and lab coats due to toxicity (GHS H302: Harmful if swallowed) and eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of crystalline powder .

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition; calorimetry studies indicate exothermic risks under uncontrolled conditions .

Advanced Research Questions

Q. How do reaction mechanisms and steric effects influence the selectivity of this compound formation?

- Methodological Answer :

- Mechanistic Insight : The diepoxide forms via sequential epoxidation of DCPD’s two double bonds. Steric hindrance from the bicyclic structure slows trans-nucleophilic attack, favoring cis-opening pathways .

- Selectivity Control : High H₂O₂:DCPD ratios (≥2:1) minimize monoepoxide contamination by ensuring both double bonds react . Computational modeling (e.g., DFT) predicts transition states to rationalize regioselectivity .

Q. What computational tools can predict this compound’s reactivity and thermal hazards?

- Methodological Answer :

- Reactive Systems Screening Tool (RSST) : Identifies thermal runaway risks by simulating decomposition kinetics under adiabatic conditions .

- Molecular Dynamics (MD) : Models interactions between diepoxide and solvents (e.g., chloroform) to optimize reaction conditions .

- Regioselectivity Prediction : Density Functional Theory (DFT) calculates activation energies for competing epoxidation pathways .

Q. How can conflicting data on diepoxide yield and reaction rates be resolved in synthetic studies?

- Methodological Answer :

- Root-Cause Analysis : Compare catalyst systems (e.g., phosphotungstic acid vs. heteropoly acids) and solvent polarity effects .

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to track intermediate monoepoxide formation and diepoxide conversion .

- Statistical Optimization : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, H₂O₂ ratio) causing yield discrepancies .

Q. What strategies enable the use of this compound as a scaffold for complex polycyclic compounds?

- Methodological Answer :

- Domino Aminolysis : React diepoxide with amines in water to form azapolycyclic structures via tandem ring-opening and cyclization .

- Epoxide-Opening Cascades : Utilize water-promoted cascades to generate tetracyclic ethers; simulate pathways to optimize regioselectivity .

- Functionalization : Introduce substituents via nucleophilic attack on epoxide rings, guided by stereoelectronic effects .

Properties

IUPAC Name |

4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQUFAMSJAKLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C(C3C1C5C2O5)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29987-76-6 | |

| Record name | Dicyclopentadiene dioxide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29987-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020452 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Cream to pale brown solid; [MSDSonline] | |

| Record name | Dicyclopentadiene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.331 @ 25 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.77 @ 25 °C (AIR= 1) | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

81-21-0 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Methano-2H-indeno[1,2-b:5,6-b']bisoxirene, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-diepoxyhexahydro-4,7-methanoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-184 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.